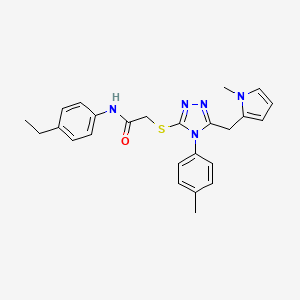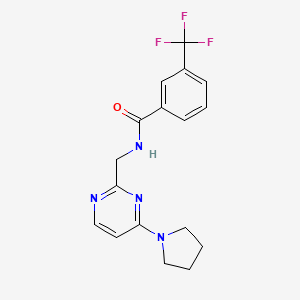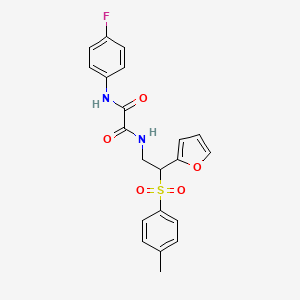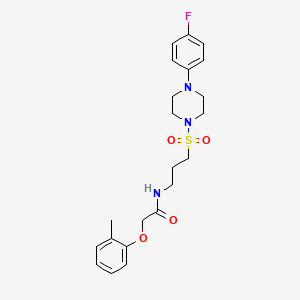
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rhodium-Catalyzed Oxidative Coupling
A study by Song et al. (2010) demonstrated a high-yield synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides using Ag2CO3 as an optimal oxidant, facilitated by [RhCp*Cl2]2 as a catalyst. This process is significant for generating complex polycyclic amides, illustrating the potential for creating structurally related compounds to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide for various applications, including material science and pharmacology (Song et al., 2010).
Cobalt-Catalyzed Carbonylation
Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, using oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. This method's ability to tolerate various functional groups while carbonylating benzoic and acrylic acid derivatives showcases a pathway for modifying benzamide structures, potentially leading to new derivatives with varied applications (Grigorjeva & Daugulis, 2014).
Synthesis of Isoquinolinones
The work by Wu et al. (2016) on the Rh(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds highlights an efficient protocol to isoquinolinones. This method's functional group tolerability and scalability offer insights into synthesizing complex heterocyclic compounds, which could include derivatives of this compound, with potential biological activity (Wu et al., 2016).
Selective Synthesis of Isoquinolines
Kuai et al. (2017) explored the use of picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and good functional group tolerance provide a novel approach to synthesizing isoquinoline derivatives, potentially applicable to the synthesis of complex molecules similar to the compound of interest (Kuai et al., 2017).
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRGTQPLNLXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)




![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)



![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)


